molecular formula C10H13BrClNO2 B13596335 Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride

Cat. No.: B13596335
M. Wt: 294.57 g/mol
InChI Key: IWXMGNUAPHLDAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride typically involves a multi-step process. One common method includes the bromination of 2,6-dimethylbenzoic acid, followed by esterification to form the methyl ester. The amino group is then introduced through a nitration-reduction sequence .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted benzoates, nitrobenzoates, and amine derivatives .

Scientific Research Applications

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride include:

Uniqueness

What sets this compound apart from its similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. The presence of both the amino and bromo groups allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.57 g/mol

IUPAC Name

methyl 3-amino-4-bromo-2,6-dimethylbenzoate;hydrochloride

InChI

InChI=1S/C10H12BrNO2.ClH/c1-5-4-7(11)9(12)6(2)8(5)10(13)14-3;/h4H,12H2,1-3H3;1H

InChI Key

IWXMGNUAPHLDAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)C)N)Br.Cl

Origin of Product

United States

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